2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
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Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications
One-Pot, Three-Component Synthesis :A one-pot, three-component synthesis method has been reported, offering a clean and efficient pathway to synthesize 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-one derivatives. The process involves a condensation reaction of dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media, marking a significant advancement in the synthesis of these derivatives (Ahadi, Mirzaei, & Bazgir, 2010).
Biological Evaluation and Theoretical Studies
Anticancer Activity and Novel Heterocyclic Compounds :Research has delved into the synthesis and anticancer activity of new heterocyclic compounds based on specific starting materials. These studies have led to the formation of various derivatives, including thiazole and oxathiepine-6-carbonitriles. The structural integrity of these compounds is confirmed through elemental and spectral data, and mechanisms have been postulated for their formation. Furthermore, the anticancer activity of representative compounds has been evaluated, showcasing the therapeutic potential of these novel compounds (Metwally, Abdelrazek, & Eldaly, 2016).
Synthesis and Properties of Indolin-3-one Derivatives :The synthesis of new indolin-3-one derivatives through reactions of specific substrates with hydrazine hydrate and methyl- or phenylhydrazines is documented. These reactions yield 2-[(3,5-diaminopyrazol-4-yl)methylidene]indolin-3-ones. Further reactions and cyclizations of these compounds result in the formation of novel heterocyclic systems, expanding the scope of heterocyclic chemistry (Masterova et al., 2009).
Novel Pyranopyrazoles and Theoretical Studies :A series of novel pyranopyrazoles have been synthesized and characterized, incorporating various spectral data. Theoretical Density Functional Theory calculations offer detailed descriptions of molecular orbitals, including spatial characteristics and atomic contributions, providing a comprehensive understanding of the compounds' molecular structure and behavior (Al-Amiery et al., 2012).
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-propylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-4-7-18-13-20(28)26(22(23-18)27-16(3)12-15(2)24-27)14-21(29)25-11-10-17-8-5-6-9-19(17)25/h5-6,8-9,12-13H,4,7,10-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJGWSNPAWTWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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